molecular formula C6H9BrO2 B3243197 2-Bromo-3-isopropoxypropenal CAS No. 155272-73-4

2-Bromo-3-isopropoxypropenal

Cat. No.: B3243197
CAS No.: 155272-73-4
M. Wt: 193.04 g/mol
InChI Key: YOTNIPLQXNQXJW-UHFFFAOYSA-N
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Description

2-Bromo-3-isopropoxypropenal is an organic compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol . It is a liquid at room temperature and is known for its reactivity due to the presence of both bromine and aldehyde functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-isopropoxypropenal typically involves the bromination of 3-isopropoxypropenal. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The bromine atom in this compound can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

2-Bromo-3-isopropoxypropenal has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-isopropoxypropenal involves its reactivity with nucleophiles due to the presence of the electrophilic bromine and aldehyde groups. The aldehyde group can form Schiff bases with amines, while the bromine atom can undergo nucleophilic substitution reactions. These interactions are crucial in its applications in organic synthesis and potential biological activities .

Comparison with Similar Compounds

    2-Bromo-3-methoxypropenal: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-Bromo-2-isopropoxypropenal: Isomer with the bromine and isopropoxy groups in different positions.

    2-Chloro-3-isopropoxypropenal: Similar compound with chlorine instead of bromine.

Uniqueness: 2-Bromo-3-isopropoxypropenal is unique due to the combination of its bromine and isopropoxy groups, which confer distinct reactivity patterns compared to its analogs. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .

Properties

IUPAC Name

(Z)-2-bromo-3-propan-2-yloxyprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-5(2)9-4-6(7)3-8/h3-5H,1-2H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDIXJKWUCLMJK-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC=C(C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O/C=C(/C=O)\Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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